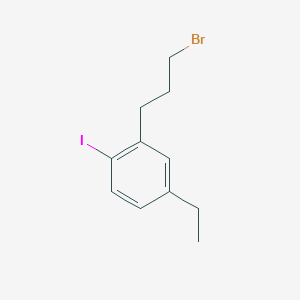
6-Dodecenedioic acid, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Dodecenedioic acid, (E)-, is an unsaturated dicarboxylic acid with the molecular formula C12H20O4. This compound is characterized by the presence of a double bond in the E-configuration, which means the substituents on either side of the double bond are on opposite sides. This structural feature imparts unique chemical properties to the compound, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Dodecenedioic acid, (E)-, typically involves the oxidation of unsaturated fatty acids or their derivatives. One common method is the ozonolysis of oleic acid, followed by oxidative cleavage to yield the desired dicarboxylic acid. The reaction conditions often include the use of ozone (O3) and hydrogen peroxide (H2O2) as oxidizing agents, with the process being carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods: On an industrial scale, 6-Dodecenedioic acid, (E)-, can be produced through biotechnological processes involving the fermentation of renewable feedstocks. Microorganisms such as Candida tropicalis are employed to convert alkanes or fatty acids into the corresponding dicarboxylic acids. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 6-Dodecenedioic acid, (E)-, undergoes various chemical reactions, including:
Oxidation: The double bond can be further oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the carboxylic acid groups can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Ozone (O3), hydrogen peroxide (H2O2), and catalysts like osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).
Major Products:
Epoxides and Diols: From oxidation reactions.
Alcohols: From reduction reactions.
Esters and Amides: From substitution reactions.
Aplicaciones Científicas De Investigación
6-Dodecenedioic acid, (E)-, finds applications in various fields:
Chemistry: Used as a building block for the synthesis of polymers and specialty chemicals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in lipid metabolism and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, such as polyamides and polyesters, which are used in engineering plastics and fibers.
Mecanismo De Acción
The mechanism of action of 6-Dodecenedioic acid, (E)-, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid desaturases and elongases, leading to the formation of bioactive metabolites. These metabolites can modulate lipid signaling pathways, influencing processes like inflammation and energy homeostasis.
Comparación Con Compuestos Similares
Dodecanedioic acid: A saturated dicarboxylic acid with similar applications but lacks the double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, with a shorter carbon chain.
Adipic acid: A widely used dicarboxylic acid in the production of nylon, with a different carbon chain length.
Uniqueness: 6-Dodecenedioic acid, (E)-, is unique due to its unsaturated nature and the presence of the E-configuration double bond. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific applications where other dicarboxylic acids may not be suitable.
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
(E)-dodec-6-enedioic acid |
InChI |
InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-2H,3-10H2,(H,13,14)(H,15,16)/b2-1+ |
Clave InChI |
YSZHWEFMJGSGMS-OWOJBTEDSA-N |
SMILES isomérico |
C(CCC(=O)O)C/C=C/CCCCC(=O)O |
SMILES canónico |
C(CCC(=O)O)CC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


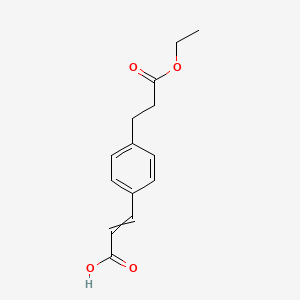



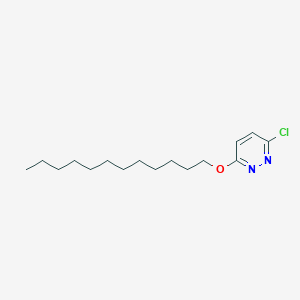

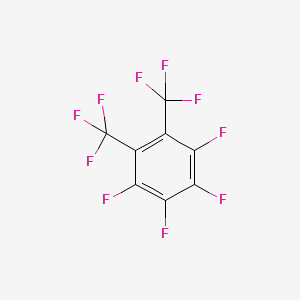
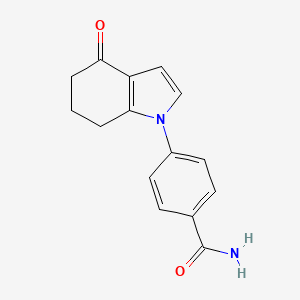
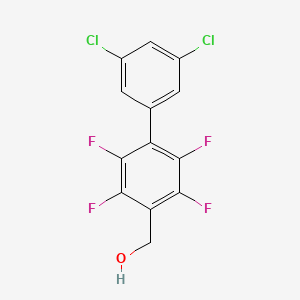
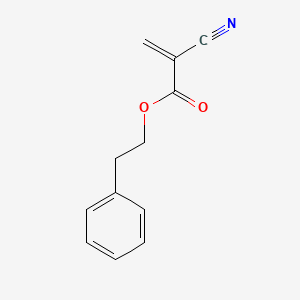

![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
